molecular formula C14H16N2O4 B13764778 Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy- CAS No. 66859-92-5

Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy-

Cat. No.: B13764778
CAS No.: 66859-92-5
M. Wt: 276.29 g/mol
InChI Key: PIXRGGVLRWHHIE-UHFFFAOYSA-N
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Description

Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy- is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy- typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with indole, a bicyclic aromatic heterocycle.

    Functionalization: The indole ring is functionalized at the 7-position with an acetic acid group.

    Aminopropylation: The 3-position of the indole ring is then modified with a 3-aminopropyl group.

    Carboxylation: Finally, the 2-position is carboxylated to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone with similar structural features.

    Indole-3-butyric acid: Another plant hormone with a butyric acid group instead of an acetic acid group.

    Tryptamine: An indole derivative with an aminoethyl group.

Uniqueness

Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy- is unique due to its specific functional groups and their positions on the indole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

66859-92-5

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

3-(3-aminopropyl)-7-(carboxymethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C14H16N2O4/c15-6-2-5-10-9-4-1-3-8(7-11(17)18)12(9)16-13(10)14(19)20/h1,3-4,16H,2,5-7,15H2,(H,17,18)(H,19,20)

InChI Key

PIXRGGVLRWHHIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=C(N2)C(=O)O)CCCN)CC(=O)O

Origin of Product

United States

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